N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
CAS No.: 22321-23-9
Cat. No.: VC21125715
Molecular Formula: C11H22ClN
Molecular Weight: 203.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22321-23-9 |
|---|---|
| Molecular Formula | C11H22ClN |
| Molecular Weight | 203.75 g/mol |
| IUPAC Name | methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
| Standard InChI | InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H |
| Standard InChI Key | JNYXLBJREIYFBF-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(C2)NC)C)C.Cl |
| Canonical SMILES | CC1(C2CCC1(C(C2)[NH2+]C)C)C.[Cl-] |
Introduction
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride is a well-defined chemical entity formally recognized in pharmaceutical reference standards and chemical catalogs. It is officially classified as Mecamylamine Related Compound A in the United States Pharmacopeia (USP), highlighting its relationship to the established pharmaceutical compound Mecamylamine . The compound features a distinctive bicyclic structure with strategically positioned methyl groups that contribute to its chemical reactivity and functional properties. As a hydrochloride salt, it possesses enhanced stability and solubility characteristics that make it suitable for analytical applications in pharmaceutical research and quality control processes.
Structural Identification and Chemical Data
The compound's chemical identity is defined by several key parameters that enable precise identification and characterization. The detailed specifications of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride are summarized in the following comprehensive data table:
The structural composition of this compound involves a bicyclic framework with methyl substituents at specific positions, creating a three-dimensional configuration that determines its chemical behavior and potential interactions with biological systems. The bicyclo[2.2.1]heptane core structure provides rigidity to the molecule, while the amine functionality serves as a key reactive site .
Relationship to Mecamylamine
Structural and Functional Relationships
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride bears significant structural similarity to Mecamylamine, which is a well-established nicotinic receptor antagonist used clinically and in research settings . The compound's designation as "Mecamylamine Related Compound A" in official pharmacopeial standards indicates its importance in the quality control and analytical characterization of Mecamylamine products . The structural relationship between these compounds suggests potential similarities in pharmacological activity, although the specific pharmacodynamic profile of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride would require further dedicated investigation to fully characterize.
Analytical Applications in Pharmaceutical Quality Control
Analytical Applications and Research Context
Role in Pharmaceutical Analysis
Physical and Chemical Properties
Chemical Reactivity and Compatibility
As a hydrochloride salt of an amine compound, N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride would be expected to exhibit chemical properties typical of this class of compounds, including potential sensitivity to strongly basic conditions that could neutralize the salt form. The bicyclic structure with methyl substitutions likely confers specific steric properties that influence its chemical reactivity and potential interactions with other molecules. These characteristics would be important considerations in any application involving chemical reactions or biological testing of this compound.
Future Research Directions
Gaps in Current Knowledge
The available research data on N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride reveals significant knowledge gaps that merit further investigation. Detailed pharmacological characterization, including specific receptor binding profiles and functional activity at nicotinic acetylcholine receptors, would provide valuable insights into its potential biological activities. Additionally, comprehensive physical chemistry studies examining its solubility profiles in various solvents, crystal structure, and thermodynamic properties would enhance understanding of its fundamental properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume